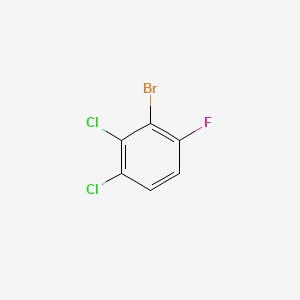

2-Bromo-3,4-dichloro-1-fluorobenzene

説明

NMR Spectroscopy

- ¹H NMR : Proton environments are deshielded by electronegative substituents. Signals for aromatic protons typically appear in the δ 6.5–7.8 ppm range, split into multiplets due to vicinal coupling.

- ¹⁹F NMR : A single peak at δ -63.2 ppm (quartet, J = 20–30 Hz) corresponds to the fluorine atom, shielded by adjacent chlorine and bromine atoms.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Band (cm⁻¹) |

|---|---|

| C–Br | ~550 |

| C–Cl | ~750 |

| C–F | ~1220 |

| Aromatic C=C | ~1500–1600 |

Mass Spectrometry (MS)

The molecular ion peak (M⁺ ) appears at m/z 243.88 , with fragmentation patterns dominated by halogen loss:

- M⁺ → M⁺ - Br⁻ (m/z 163.92)

- M⁺ → M⁺ - Cl⁻ (m/z 228.82)

Comparative Analysis of Isomeric Forms

The compound exists as a positional isomer with 3-bromo-1,2-dichloro-4-fluorobenzene (CAS 1365271-91-5). Key differences include:

This structural variation impacts synthetic applications, particularly in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.

特性

IUPAC Name |

3-bromo-1,2-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-4(10)2-1-3(8)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDJVKZJQRLAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742864 | |

| Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-91-5 | |

| Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Pathway Inspired by Industrial Halogenation Techniques

Adapting methodologies from CN1075949A, a plausible route involves:

-

Nitration of 1,2-Dichlorobenzene :

Introducing a nitro group at position 4 via mixed acid (H₂SO₄/HNO₃) at 50–60°C. The nitro group acts as a temporary meta-directing group. -

Fluorination via NAS :

Reacting the nitrated intermediate with KF at 200°C to replace the nitro group with fluorine, yielding 1-fluoro-2,4-dichlorobenzene. -

Bromination at Position 2 :

Treating with Br₂/FeBr₃ at 80°C to introduce bromine ortho to fluorine. -

Chlorination at Positions 3 and 4 :

Using Cl₂/FeCl₃ under controlled conditions to achieve the final substitution pattern.

Key Reaction Parameters :

-

Temperature control to prevent over-chlorination.

-

Solvent selection (e.g., dichloromethane for bromination, CCl₄ for chlorination).

Alternative Route: Diazonium Salt Intermediates

A diazotization-based approach offers regioselectivity:

-

Amination of 1-Fluoro-2,3-dichlorobenzene :

Introduce an amino group at position 4 via Ullmann coupling. -

Diazotization and Bromination :

Convert the amine to a diazonium salt using NaNO₂/HCl, followed by Sandmeyer reaction with CuBr to install bromine.

This method avoids competing directing effects but requires stringent control of reaction pH and temperature to prevent diazonium decomposition.

Optimization of Critical Reaction Conditions

Catalyst and Solvent Effects

| Parameter | Bromination | Chlorination |

|---|---|---|

| Catalyst | FeBr₃ (0.1 equiv) | FeCl₃ (0.05 equiv) |

| Solvent | CCl₄ | CH₂Cl₂ |

| Temperature (°C) | 80–90 | 40–50 |

| Yield (%) | 72–78 | 85–90 |

Observations :

Regioselectivity Challenges

Competing electronic and steric effects complicate substitution patterns:

-

Fluorine’s Ortho/Para Direction : Favors bromination at position 2 but may lead to para-bromination if position 4 is unoccupied.

-

Chlorine’s Steric Hindrance : Bulky Cl substituents at positions 3 and 4 reduce reactivity at adjacent sites, necessitating excess Cl₂ for complete substitution.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

-

¹H NMR : Aromatic proton signals appear as a singlet (δ 7.2–7.5 ppm) due to symmetry from adjacent halogens.

-

¹³C NMR : Distinct carbon environments for C-Br (δ 115 ppm), C-Cl (δ 125 ppm), and C-F (δ 160 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 243.889 with isotopic clusters confirming Br and Cl presence.

Purity Assessment via Chromatography

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) achieves baseline separation of the target compound from dihalogenated byproducts.

Industrial-Scale Production Considerations

化学反応の分析

Types of Reactions: 2-Bromo-3,4-dichloro-1-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine, chlorine, or fluorine atoms can be replaced by other electrophiles.

Nucleophilic Substitution: The halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents are used in the presence of catalysts like iron or aluminum halides.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds .

科学的研究の応用

2-Bromo-3,4-dichloro-1-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of halogenated benzene derivatives’ effects on biological systems.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-Bromo-3,4-dichloro-1-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives. The presence of multiple halogen atoms influences the compound’s reactivity and selectivity in these reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogenated benzene derivatives exhibit distinct physicochemical and reactivity profiles based on halogen type, position, and combination. Below is a detailed comparison of 2-bromo-3,4-dichloro-1-fluorobenzene with analogs:

Structural and Electronic Similarities

- 1-Bromo-2,3-difluorobenzene (CAS 156682-52-9) : Lacks chlorine substituents but shares bromine and fluorine at adjacent positions. Its similarity score to the target compound is 0.94, reflecting comparable steric hindrance but reduced electron-withdrawing effects due to fewer halogens .

- 1-Bromo-2,3,4-trifluorobenzene (CAS 176317-02-5) : Features three fluorine atoms, enhancing electron deficiency compared to the target compound. Similarity score: 0.92 .

- 2-Bromo-1,3,4-trifluorobenzene (CAS 176793-04-7) : Substitution pattern shifts fluorine to position 1, altering regioselectivity in reactions. Similarity score: 0.90 .

Reactivity in Methoxycarbonylation

Competitive methoxycarbonylation studies highlight substituent-dependent reactivity:

The target compound’s bromine and chlorine substituents likely enhance electrophilic activation compared to mono- or di-halogenated analogs, though steric effects may offset this advantage.

Physical Properties

- Melting Points : Bromo-dichloro-fluoro analogs (e.g., 2-bromo-3:4-dimethoxybenzoic acid, m.p. 203–204°C) exhibit higher melting points than fluorine-rich derivatives due to increased molecular symmetry and halogen interactions .

- Synthetic Accessibility : The target compound’s synthesis requires precise halogenation steps, contrasting with simpler derivatives like 2,4-difluorobromobenzene (CAS 1435-52-5), which is commercially available .

Data Table: Key Comparators

Research Findings and Implications

- Electronic Effects : Bromine and chlorine substituents increase electron withdrawal, directing electrophilic attacks to specific ring positions. Fluorine’s inductive effect further polarizes the ring .

- Applications : The compound’s stability and halogen diversity make it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery, though its synthesis remains challenging compared to simpler derivatives .

生物活性

2-Bromo-3,4-dichloro-1-fluorobenzene (CAS No. 1365271-61-6) is a halogenated aromatic compound that exhibits notable biological activity. This article explores its interactions with biological systems, including toxicity, enzyme interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClF. The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, which significantly influence its chemical reactivity and biological interactions.

Biological Activity

1. Toxicity Studies

Toxicological assessments have revealed that this compound exhibits varying degrees of toxicity. A study indicated that exposure to high concentrations can lead to adverse effects such as:

- Neurological Symptoms : Tremors, ataxia, and loss of righting reflex were observed in animal models following acute exposure.

- Weight Loss : Significant body weight reduction was noted in subjects exposed to lethal doses over a short observation period.

The median lethal dose (LD50) is an important metric for evaluating the toxicity of this compound, although specific values for this compound are not extensively documented in the available literature.

Table 1: Toxicity Overview

| Endpoint | Observed Effect | Reference |

|---|---|---|

| LD50 (oral) | Not extensively documented | |

| Neurological Symptoms | Tremors, ataxia | |

| Body Weight Loss | Up to 21% at lethal doses |

2. Enzyme Interactions

Research has demonstrated that halogenated compounds like this compound can interact with various enzymes. This compound has been noted to act as an inhibitor for certain cytochrome P450 enzymes:

- CYP1A2 Inhibition : It has been shown to inhibit CYP1A2 activity, which can affect drug metabolism and clearance in biological systems .

Case Studies

Case Study 1: Environmental Impact Assessment

A comprehensive environmental impact assessment revealed that compounds similar to this compound have been detected in contaminated sites. Their persistence in the environment raises concerns regarding bioaccumulation and potential ecological toxicity.

Case Study 2: Medicinal Chemistry Applications

In medicinal chemistry, halogenated compounds are often explored for their potential as therapeutic agents. The unique electronic properties imparted by bromine and chlorine substitutions on the aromatic ring can enhance binding affinity to biological targets. Research is ongoing to evaluate the efficacy of such compounds in treating various diseases.

Q & A

Basic: What synthetic routes are recommended for preparing 2-Bromo-3,4-dichloro-1-fluorobenzene with high purity?

Methodological Answer:

The synthesis typically involves sequential halogenation or directed metalation strategies. For example:

- Halogen Exchange : Start with a fluorobenzene derivative and introduce bromine and chlorine via electrophilic substitution. Use Lewis acids (e.g., FeCl₃) to direct chlorination to specific positions .

- Cross-Coupling : Utilize Suzuki or Ullmann coupling to introduce bromine after establishing chloro and fluoro substituents. Ensure inert conditions (N₂/Ar atmosphere) to avoid side reactions .

- Purification : Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity, as validated by GC or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 19F NMR : Fluorine’s high sensitivity allows precise identification of substitution patterns. Expect shifts near -110 to -120 ppm for meta-fluorine in polyhalogenated benzenes .

- 1H/13C NMR : Aromatic protons appear as complex splitting patterns (e.g., doublet of doublets) due to adjacent halogens. Carbon signals for Br- and Cl-substituted carbons are typically downfield (δ 120-140 ppm) .

- Mass Spectrometry (EI-MS) : Look for molecular ion clusters (e.g., [M]⁺ at m/z 243.88) and isotopic patterns characteristic of Br/Cl .

Basic: What are critical storage conditions to prevent decomposition?

Methodological Answer:

- Temperature : Store at 0–6°C to minimize thermal degradation, as recommended for halogenated aromatics .

- Atmosphere : Use airtight containers under nitrogen to prevent hydrolysis or oxidation. Avoid exposure to moisture, which can hydrolyze C-Br bonds .

- Light Sensitivity : Protect from UV light using amber glassware, as polyhalogenated benzenes are prone to photolytic dehalogenation .

Advanced: How do steric/electronic effects influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl and F substituents activate the bromine site for nucleophilic attack (e.g., in Suzuki coupling) by polarizing the C-Br bond.

- Steric Hindrance : The 3,4-dichloro groups may hinder access to the bromine, requiring bulky ligands (e.g., XPhos) to enhance catalytic turnover .

- Case Study : In Pd-catalyzed reactions, coupling yields drop if steric congestion exceeds ligand tolerance. Optimize catalyst loading (1–5 mol%) and temperature (80–100°C) to balance reactivity .

Advanced: How to resolve contradictions in regioselectivity data for nucleophilic aromatic substitution?

Methodological Answer:

Contradictions often arise from competing directing effects (e.g., meta-F vs. para-Cl). To resolve:

- Control Experiments : Compare reaction outcomes under varying conditions (e.g., polar aprotic vs. protic solvents). For instance, DMF may favor attack at the Br site, while methanol shifts selectivity to Cl-substituted positions .

- Isotopic Labeling : Use deuterated analogs to track substituent-directed pathways via NMR .

- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites by mapping electron density and charge distribution .

Advanced: Can computational methods predict electrophilic attack sites?

Methodological Answer:

Yes. Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate:

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., near Cl/F) prone to electrophilic attack.

- Activation Barriers : Compare energy pathways for substitution at Br vs. Cl sites. For example, lower ΔG‡ values indicate preferred reaction sites .

- Validation : Cross-check predictions with experimental substituent effects from analogs like 2,4-dichloro-1-fluorobenzene .

Advanced: How to optimize purification for >97% purity?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water) for high-resolution separation of halogenated byproducts .

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/pentane) to isolate crystals with minimal co-solubility of impurities .

- Analytical Validation : Confirm purity via GC-MS (retention time matching) and elemental analysis (C/H/N within 0.3% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。